3-Quinolin-8-ylprop-2-enenitrile
Description
3-Quinolin-8-ylprop-2-enenitrile is a synthetic organic compound featuring a quinoline core substituted with a propenenitrile moiety at the 8-position. This structure combines the aromatic heterocyclic properties of quinoline with the electrophilic reactivity of the nitrile group, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-quinolin-8-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-8-2-6-10-4-1-5-11-7-3-9-14-12(10)11/h1-7,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGVEZANNHPZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=CC#N)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(quinolin-8-yl)prop-2-enenitrile typically involves the reaction of quinoline derivatives with propenenitrile under specific conditions. One common method includes the use of nucleophilic substitution reactions, where quinoline is reacted with propenenitrile in the presence of a base such as potassium hydroxide (KOH) and water . The reaction is carried out at temperatures ranging from 0 to 25°C, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(quinolin-8-yl)prop-2-enenitrile may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(quinolin-8-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Bases like potassium hydroxide (KOH) and solvents such as dimethyl sulfoxide (DMSO) are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
3-(quinolin-8-yl)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(quinolin-8-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety allows it to intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells. Additionally, its nitrile group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function and contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Physicochemical and Spectral Comparisons
Table 3: Spectral Data of Nitrile-Containing Compounds
- IR and NMR Signatures: The nitrile group in this compound is expected to show a strong IR absorption near 2206 cm⁻¹, consistent with other nitrile-containing analogs like those in . Quinoline protons in analogous compounds resonate between δ 7.31–8.37 in ¹H-NMR spectra, as observed in both chalcone-quinoline and coumarin derivatives .
Biological Activity
3-Quinolin-8-ylprop-2-enenitrile, also known as 3-(quinolin-8-yl)prop-2-enenitrile, is a compound that belongs to the quinoline family, characterized by its unique structure combining a quinoline ring with a prop-2-enenitrile group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities , including anticancer , antiviral , and antimicrobial properties.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. The mechanism of action primarily involves:
- DNA Intercalation : The quinoline moiety allows the compound to intercalate with DNA, disrupting replication and leading to apoptosis in cancer cells.
- Enzyme Inhibition : It inhibits specific kinases and G-protein-coupled receptors involved in cell proliferation, effectively reducing tumor growth.
Case Studies
- In vitro Studies : A study demonstrated that this compound reduced the viability of various cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- In vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent in oncology.
Antiviral Activity
The compound has also been explored for its antiviral properties. Its nitrile group can form covalent bonds with nucleophilic sites on viral proteins, inhibiting their function:
- Mechanism : It disrupts viral replication by targeting viral enzymes essential for the life cycle of pathogens such as HIV and influenza.
Research Findings
A study highlighted that 3-(quinolin-8-yl)prop-2-enenitrile exhibited potent activity against several viruses, leading to a decrease in viral load in infected cell cultures.
Antimicrobial Activity
This compound shows promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its activity is influenced by:
- Structural Modifications : Variations in the substituents on the quinoline ring can enhance antimicrobial efficacy.
- Mechanism of Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
Comparative Efficacy Table
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Q & A
Q. What are the key synthetic methodologies for preparing 3-Quinolin-8-ylprop-2-enenitrile, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between quinoline precursors (e.g., 8-substituted quinolines) and nitrile-containing reagents. A common approach involves reacting 2-chloro-8-methylquinoline with a propenenitrile derivative under catalytic conditions (e.g., InCl₃ or SnCl₄) . Optimization includes:
- Temperature : 80–120°C to balance reaction rate and side-product formation.
- Catalyst loading : 5–10 mol% to enhance yield without excess byproducts.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Identify quinoline protons (δ 7.5–9.0 ppm) and the prop-2-enenitrile moiety (vinyl protons at δ 6.5–7.2 ppm; nitrile carbon at ~115 ppm) .
- ESI-MS : Confirm molecular ion peak ([M+H]⁺) and fragmentation patterns .
- FT-IR : Detect the nitrile stretch (~2220–2240 cm⁻¹) and quinoline ring vibrations .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving quinoline derivatives like this compound?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., cell lines, incubation time).
- Chelation effects : Test activity in metal-free buffers to isolate intrinsic bioactivity, as quinoline derivatives often chelate metal ions (e.g., Fe³⁺, Cu²⁺), altering efficacy .
- Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data from heterogeneous studies .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed using software like SHELXL?
- Methodological Answer :
- Challenges : Crystal twinning, weak diffraction due to flexible prop-enenitrile chain.
- Solutions :
- SHELXL refinement : Apply restraints for bond lengths/angles in the nitrile group and use TWIN/BASF commands for twinned data .
- Disorder modeling : Split occupancy for flexible regions and validate with residual density maps .
Q. How do substituents on the quinoline ring modulate the bioactivity and chelation properties of this compound?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -Cl) : Enhance metal chelation and antimicrobial activity by stabilizing charge-transfer complexes .
- Bulkier substituents (e.g., -CH₃) : Reduce membrane permeability but improve selectivity for intracellular targets .
- Validation : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs .
Q. What experimental strategies can elucidate the role of metal chelation in the biological activity of this compound?
- Methodological Answer :
- UV-Vis titration : Monitor ligand-to-metal charge transfer (LMCT) bands to determine binding stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratio) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Biological assays : Compare activity in metal-depleted vs. metal-supplemented media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
